molecular formula C12H14O5 B8453787 2-(4-Hydroxy-benzyl)-malonic acid dimethyl ester

2-(4-Hydroxy-benzyl)-malonic acid dimethyl ester

Cat. No. B8453787
M. Wt: 238.24 g/mol
InChI Key: UFSCCNUMTYAQDB-UHFFFAOYSA-N
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Patent
US06369055B1

Procedure details

A solution of 2-(4-benzyloxy-benzylidene)-malonic acid dimethyl ester (14.5 g, 44.5 mmol) in methanol (300 mL) was hydrogenated at 3 atm. in the presence of 5% palladium on charcoal (1.1 g). The solution was filtered, and the filtrate evaporated under a vacuum to give 9.2 g (77%) of 2-(4-hydroxy-benzyl)-malonic acid dimethyl ester: 1H NMR (300 MHz, CDCl3): δ3.15 (d, 2H), 3.65 (t, 1H), 3.70 (s, 6H), 6.70 (d, 2H), 7.05 (d, 2H).
Name
2-(4-benzyloxy-benzylidene)-malonic acid dimethyl ester
Quantity
14.5 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
1.1 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:24])[C:4](=[CH:9][C:10]1[CH:15]=[CH:14][C:13]([O:16]CC2C=CC=CC=2)=[CH:12][CH:11]=1)[C:5]([O:7][CH3:8])=[O:6]>CO.[Pd]>[CH3:8][O:7][C:5](=[O:6])[CH:4]([CH2:9][C:10]1[CH:11]=[CH:12][C:13]([OH:16])=[CH:14][CH:15]=1)[C:3]([O:2][CH3:1])=[O:24]

Inputs

Step One
Name
2-(4-benzyloxy-benzylidene)-malonic acid dimethyl ester
Quantity
14.5 g
Type
reactant
Smiles
COC(C(C(=O)OC)=CC1=CC=C(C=C1)OCC1=CC=CC=C1)=O
Step Two
Name
Quantity
300 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
1.1 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solution was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated under a vacuum

Outcomes

Product
Name
Type
product
Smiles
COC(C(C(=O)OC)CC1=CC=C(C=C1)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 9.2 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 86.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.